Ethyl 4-ethynyl-3-methylbenzoate
Description
Ethyl 4-ethynyl-3-methylbenzoate is a benzoate ester derivative characterized by an ethynyl (-C≡CH) group at the para position and a methyl (-CH₃) group at the meta position of the benzene ring. Benzoate esters are widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatility as intermediates in organic synthesis .
Properties
Molecular Formula |
C12H12O2 |
|---|---|
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 4-ethynyl-3-methylbenzoate |
InChI |
InChI=1S/C12H12O2/c1-4-10-6-7-11(8-9(10)3)12(13)14-5-2/h1,6-8H,5H2,2-3H3 |
InChI Key |
FHAIGFGVVKEWMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C#C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs and Similarity Scores
Ethyl 4-ethynyl-3-methylbenzoate belongs to a family of substituted benzoates. Key structural analogs include:
Key Observations :
- Functional Group Impact: The ethynyl group in the target compound introduces sp-hybridized carbon, enhancing reactivity in click chemistry or cross-coupling reactions compared to amino (-NH₂) or hydroxyl (-OH) substituents in analogs .
- Similarity Scores: Compounds like ethyl 4-amino-3-methylbenzoate (similarity 0.91) and methyl 4-(methylamino)benzoate (0.93) share core benzoate frameworks but differ in substituent electronic profiles, affecting solubility and biological activity .
Physicochemical Properties
Table 1: Physicochemical Comparison
*Calculated properties based on structural analogs.
Key Findings :
- Solubility: The ethynyl group likely reduces water solubility compared to amino or hydroxylated analogs, aligning with trends observed in ethyl acetoacetate () and other hydrophobic esters .
Q & A
Q. What role does the ethynyl group play in photophysical properties for material science applications?
- Methodological Answer :
- UV-Vis Spectroscopy : The ethynyl group extends conjugation, shifting λₘₐₓ to higher wavelengths (e.g., 270 nm → 310 nm) .
- Fluorescence Quenching Studies : Probe electron-transfer efficiency using quenchers like acrylamide to assess suitability for OLEDs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
